molecular formula C6H2F2N2O2 B180127 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide CAS No. 171111-70-9

5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide

Cat. No. B180127
M. Wt: 172.09 g/mol
InChI Key: KPBMUSNYISGMMP-UHFFFAOYSA-N
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Description

5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide is a chemical compound with the molecular formula C6H2F2N2O2 and a molecular weight of 172.09 . It is recognized for its potential in various applications .


Synthesis Analysis

The synthesis of compounds similar to 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide has been reported. For instance, a series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .


Molecular Structure Analysis

The molecular structure of 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide consists of a five-membered heterocyclic ring system with two carbon, two nitrogen, and one oxygen atom .


Chemical Reactions Analysis

Oxadiazoles, including 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide, are known for their high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . They have been extensively researched for use in photovoltaics or as fluorescent sensors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide include a melting point of 140-147℃ . More detailed properties like boiling point, density, and others are not explicitly mentioned in the sources.

Scientific Research Applications

  • Nitric Oxide Donors : 1,2,5-Oxadiazole oxides, closely related to the specified compound, are known as nitric oxide donors. The study on 4,4′-difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide, a variant of the compound, revealed its importance as a photoinduced nitric oxide donor (Obruchnikova & Rakitin, 2023).

  • Synthesis and Oxidation : Research involving [1,4]Dithiino[2,3-c:5,6-c’]bis[1,2,5]oxadiazole di-N-oxide, a structurally related compound, details its synthesis and oxidation to mono- and bis-S-oxides, highlighting the compound's chemical reactivity and potential for further applications (Konstantinova et al., 2015).

  • Structural Elucidation : A study on 4,6-Dinitro-7-(thiazol-2-ylamino)benzo[c][1,2,5]oxadiazole 1-oxide, another variant, involved the synthesis and structural elucidation using various spectroscopic techniques, providing insights into the chemical and physical properties of such compounds (Micheletti et al., 2020).

  • Polymorphism and Interactions : Research on 5-Iodobenzofurazan 1-oxide, a structurally similar compound, focused on its polymorphic forms and the different intermolecular interactions observed. This study provides valuable knowledge on the physical characteristics and potential applications of these types of compounds (Britton et al., 2008).

  • Herbicidal Activity : N-oxide derivatives, including those of 1,2,5-oxadiazole, were synthesized and evaluated for herbicidal activity, indicating potential agricultural applications. The most active compound showed significant herbicidal activity at low concentrations (Cerecetto et al., 2000).

  • Antitrypanosomal Drugs : Derivatives of 1,2,5-oxadiazole N-oxide were synthesized and tested against Trypanosoma cruzi. The study identified compounds with significant inhibitory effects, suggesting their potential as antichagasic drugs (Cerecetto et al., 1999).

properties

IUPAC Name

5,6-difluoro-3-oxido-2,1,3-benzoxadiazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2O2/c7-3-1-5-6(2-4(3)8)10(11)12-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBMUSNYISGMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=[N+](ON=C21)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide
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5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide
Reactant of Route 4
5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide

Citations

For This Compound
2
Citations
S Göker - 2019 - open.metu.edu.tr
Donor–acceptor (D–A) conjugated polymers have been widely used for potential applications such as organic light emitting diodes, solar cells, electrochromic devices and organic field …
Number of citations: 2 open.metu.edu.tr
RF Anderson, P Yadav, SS Shinde… - Chemical Research …, 2016 - ACS Publications
The radical chemistry and cytotoxicity of a series of quinoxaline di-N-oxide (QDO) compounds has been investigated to explore the mechanism of action of this class of bioreductive …
Number of citations: 22 pubs.acs.org

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